3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile
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Overview
Description
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile is a fluorinated organic compound with a unique structure that includes a benzodioxocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile typically involves the fluorination of a precursor compound followed by cyclization. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available starting materials. The process includes fluorination, cyclization, and purification steps. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted benzodioxocine derivatives.
Scientific Research Applications
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid
- 3,3,4,4-Tetrafluorotetrahydrofuran
- 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine
Uniqueness
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbonitrile is unique due to its combination of a benzodioxocine ring system with multiple fluorine atoms and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H7F4NO2 |
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Molecular Weight |
261.17 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocine-8-carbonitrile |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)5-17-8-2-1-7(4-16)3-9(8)18-6-11(10,14)15/h1-3H,5-6H2 |
InChI Key |
PPGIKPJQJLJISM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC2=C(O1)C=CC(=C2)C#N)(F)F)(F)F |
Origin of Product |
United States |
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